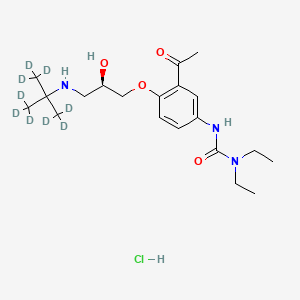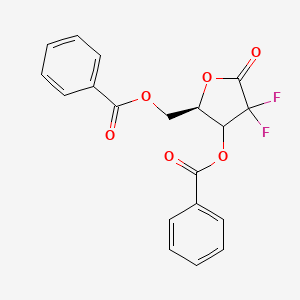
H-LYS-LYS-LYS-LYS-LYS-ARG-PHE-SER-PHE-LYS-LYS-SER-PHE-LYS-LEU-SER-GLY-PHE-LYS-LYS-ASN-LYS-LYS-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “H-LYS-LYS-LYS-LYS-LYS-ARG-PHE-SER-PHE-LYS-LYS-SER-PHE-LYS-LEU-SER-GLY-PHE-LYS-LYS-ASN-LYS-LYS-OH” is a peptide composed of multiple amino acids. This peptide sequence includes lysine, arginine, phenylalanine, serine, leucine, glycine, and asparagine. Peptides like this one are often studied for their biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid, with its protecting group, is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is complete.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this peptide would follow similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The peptide can undergo oxidation, particularly at the methionine and cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
Applications De Recherche Scientifique
Chemistry
This peptide can be used as a model compound in studies of peptide synthesis and modification. It can also serve as a substrate in enzymatic assays.
Biology
In biological research, this peptide may be used to study protein-protein interactions, cellular uptake mechanisms, and signal transduction pathways.
Medicine
Potential therapeutic applications include its use as a drug delivery vehicle, an antimicrobial agent, or a modulator of immune responses.
Industry
In the industrial sector, this peptide could be utilized in the development of biosensors, biocatalysts, and other biotechnological applications.
Mécanisme D'action
The mechanism by which this peptide exerts its effects depends on its specific sequence and structure. Generally, peptides can interact with cellular receptors, enzymes, or other proteins to modulate biological processes. The molecular targets and pathways involved would be specific to the peptide’s sequence and the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-LYS-LYS-LYS-LYS-LYS-ARG-PHE-SER-PHE-LYS-LYS-SER-PHE-LYS-LEU-SER-GLY-PHE-LYS-LYS-ASN-LYS-LYS-OH: is similar to other lysine-rich peptides.
H-ARG-ARG-ARG-ARG-ARG-ARG-PHE-SER-PHE-ARG-ARG-SER-PHE-ARG-LEU-SER-GLY-PHE-ARG-ARG-ASN-ARG-ARG-OH: is another example of a peptide with a high arginine content.
Uniqueness
The uniqueness of this peptide lies in its specific sequence and the presence of multiple lysine residues, which can confer unique properties such as high solubility, strong binding affinity to negatively charged molecules, and potential antimicrobial activity.
Propriétés
Numéro CAS |
134248-85-4 |
|---|---|
Formule moléculaire |
C147H243N41O31 |
Poids moléculaire |
3080.817 |
InChI |
InChI=1S/C147H243N41O31/c1-91(2)79-110(136(208)185-117(87-189)124(196)165-86-122(194)166-111(80-92-43-8-3-9-44-92)137(209)187-119(89-191)144(216)182-112(81-93-45-10-4-11-46-93)138(210)174-102(58-23-35-71-153)129(201)171-105(61-26-38-74-156)133(205)184-116(85-121(161)193)142(214)177-104(60-25-37-73-155)131(203)178-109(146(218)219)64-29-41-77-159)179-132(204)106(62-27-39-75-157)176-140(212)114(83-95-49-14-6-15-50-95)181-143(215)118(88-190)186-135(207)107(63-28-40-76-158)172-130(202)103(59-24-36-72-154)175-139(211)113(82-94-47-12-5-13-48-94)183-145(217)120(90-192)188-141(213)115(84-96-51-16-7-17-52-96)180-134(206)108(65-42-78-164-147(162)163)173-128(200)101(57-22-34-70-152)170-127(199)100(56-21-33-69-151)169-126(198)99(55-20-32-68-150)168-125(197)98(54-19-31-67-149)167-123(195)97(160)53-18-30-66-148/h3-17,43-52,91,97-120,189-192H,18-42,53-90,148-160H2,1-2H3,(H2,161,193)(H,165,196)(H,166,194)(H,167,195)(H,168,197)(H,169,198)(H,170,199)(H,171,201)(H,172,202)(H,173,200)(H,174,210)(H,175,211)(H,176,212)(H,177,214)(H,178,203)(H,179,204)(H,180,206)(H,181,215)(H,182,216)(H,183,217)(H,184,205)(H,185,208)(H,186,207)(H,187,209)(H,188,213)(H,218,219)(H4,162,163,164)/t97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-/m0/s1 |
Clé InChI |
OPCIHVLZZSZRAD-GFRZXUJISA-N |
SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]thieno[3,2-c]pyridinium Bromide](/img/structure/B590293.png)




![N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B590303.png)



![(4R)-3-[(2S)-1-Oxo-2-(2-propenyl)octyl]-4-benzyl-2-oxazolidinone](/img/structure/B590313.png)
